![molecular formula C8H5ClN2O2 B1439285 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 915140-96-4](/img/structure/B1439285.png)
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Vue d'ensemble
Description
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a yield of 71% was obtained for a related compound, which appeared as a yellow solid with a melting point of 287–288 °C .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring fused to a six-membered ring. One of the carbon atoms in the five-membered ring is replaced by a nitrogen atom, and the six-membered ring contains two additional nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are not available, related compounds have been studied. For instance, one study reported the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its InChI code is 1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13), and its InChI key is NPXFUIWZQKUEQK-UHFFFAOYSA-N .Applications De Recherche Scientifique
-
Fibroblast Growth Factor Receptor Inhibitors
- Field : Cancer Therapy Research
- Application : The compound is used in the synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .
- Method : The derivatives are synthesized and their inhibitory activities against FGFR1, 2, and 3 are tested. One of the derivatives, compound 4h, showed potent FGFR inhibitory activity .
- Results : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
-
Blood Glucose Reduction
- Field : Diabetes and Metabolic Disorder Treatment
- Application : Derivatives of the compound may be used in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Method : The efficacy of the compounds to reduce blood glucose is tested .
- Results : The compounds showed efficacy in reducing blood glucose, indicating potential application in related disorders .
-
Acrosin Inhibitors
- Field : Reproductive Biology
- Application : The compound is used in the synthesis of azaindol derivatives that act as new acrosin inhibitors .
- Method : The derivatives are synthesized and their inhibitory activities against acrosin, a protease in the acrosome of the spermatozoon, are tested .
- Results : The compounds showed inhibitory activity against acrosin, indicating potential application in the regulation of fertilization .
-
Regioselective Heterocyclization Reactions
- Field : Organic Chemistry
- Application : The compound is used for preparation of triazoles via regioselective heterocyclization reactions .
- Method : The compound is reacted with appropriate reagents under specific conditions to form triazoles .
- Results : The reactions resulted in the formation of triazoles, which are versatile compounds with various applications in medicinal chemistry .
-
Antiviral and Anticholinesterase Activities
- Field : Medicinal Chemistry
- Application : Pyridine-containing compounds, such as the derivatives of the given compound, have shown antiviral and anticholinesterase activities .
- Method : The derivatives are synthesized and their antiviral and anticholinesterase activities are tested .
- Results : The compounds showed efficacy in these activities, indicating potential application in related disorders .
-
Antimalarial and Antimicrobial Activities
- Field : Infectious Disease Treatment
- Application : Pyridine-containing compounds, such as the derivatives of the given compound, have shown antimalarial and antimicrobial activities .
- Method : The derivatives are synthesized and their antimalarial and antimicrobial activities are tested .
- Results : The compounds showed efficacy in these activities, indicating potential application in related disorders .
-
Kinase Inhibition
- Field : Medicinal Chemistry
- Application : Pyrrolopyrazine derivatives, which can be synthesized from the given compound, have shown activity on kinase inhibition .
- Method : The derivatives are synthesized and their inhibitory activities against various kinases are tested .
- Results : The compounds showed efficacy in kinase inhibition, indicating potential application in related disorders .
-
Antiviral Activities
- Field : Virology
- Application : Pyridine-containing compounds, such as the derivatives of the given compound, have shown antiviral activities .
- Method : The derivatives are synthesized and their antiviral activities are tested .
- Results : The compounds showed efficacy in these activities, indicating potential application in viral infections .
-
Antifungal Activities
- Field : Mycology
- Application : Pyridine-containing compounds, such as the derivatives of the given compound, have shown antifungal activities .
- Method : The derivatives are synthesized and their antifungal activities are tested .
- Results : The compounds showed efficacy in these activities, indicating potential application in fungal infections .
-
Antidiabetic Activities
- Field : Endocrinology
- Application : Pyridine-containing compounds, such as the derivatives of the given compound, have shown antidiabetic activities .
- Method : The derivatives are synthesized and their antidiabetic activities are tested .
- Results : The compounds showed efficacy in these activities, indicating potential application in diabetes treatment .
-
Anticancer Activities
- Field : Oncology
- Application : Pyridine-containing compounds, such as the derivatives of the given compound, have shown anticancer activities .
- Method : The derivatives are synthesized and their anticancer activities are tested .
- Results : The compounds showed efficacy in these activities, indicating potential application in cancer treatment .
-
Cardiovascular Disease Treatment
- Field : Cardiology
- Application : Derivatives of the compound may be used in the prevention and treatment of cardiovascular diseases .
- Method : The efficacy of the compounds to treat cardiovascular diseases is tested .
- Results : The compounds showed efficacy in treating cardiovascular diseases, indicating potential application in related disorders .
Safety And Hazards
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the reported activity of related compounds against FGFR1, 2, and 3 , it would be interesting to investigate whether 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibits similar activity.
Propriétés
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXFUIWZQKUEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669119 | |
| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
915140-96-4 | |
| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)
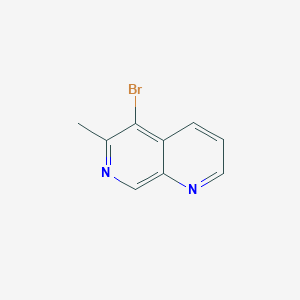
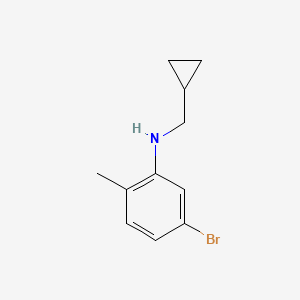
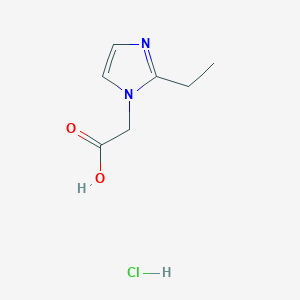
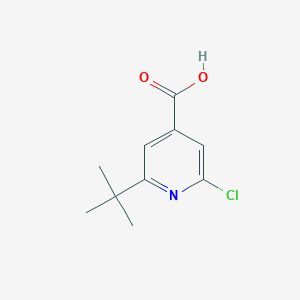
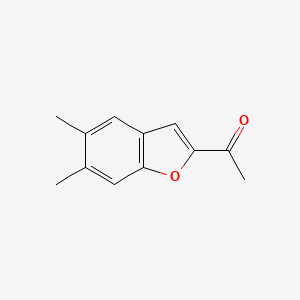
![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)
![3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B1439215.png)
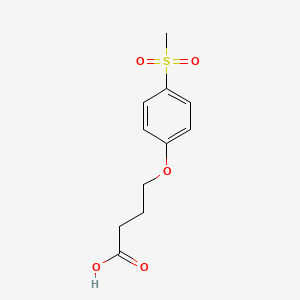
![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)
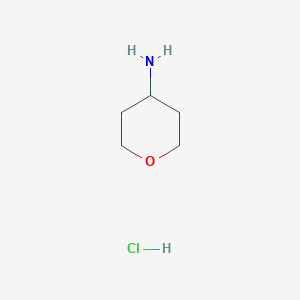
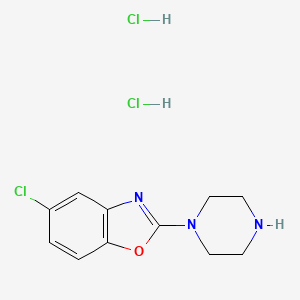
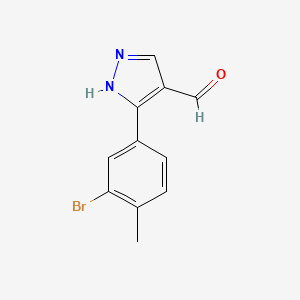
![5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B1439225.png)